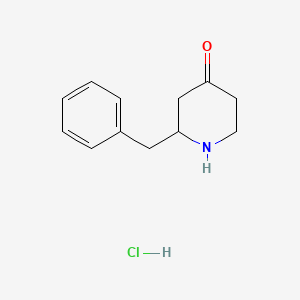

2-Benzylpiperidin-4-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

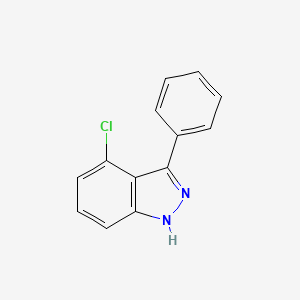

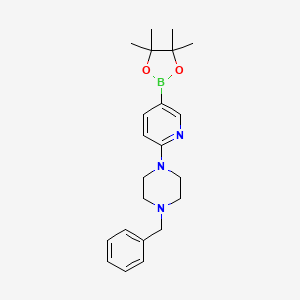

“2-Benzylpiperidin-4-one hydrochloride” is a chemical compound . It is a derivative of 4-Piperidone, an organic compound used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .

Synthesis Analysis

N-benzylpiperidine-4-one derivatives have been synthesized via one-pot three-component protocols in excellent yields . The mono-substituted derivatives showed butyrylcholinesterase selective, while unsubstitited and di-substituted derivatives showed acetylcholinesterase selective inhibitions .

Molecular Structure Analysis

The molecular formula of 2-Benzylpiperidine is C12H17N . The average mass is 175.270 Da and the mono-isotopic mass is 175.136093 Da .

Chemical Reactions Analysis

Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Applications De Recherche Scientifique

Catalytic Transformations and Synthesis

The novel catalytic method using Pd–C for hydrodechlorination–hydrogenation provides a chemoselective transformation of 4-acylpyridines into 4-benzylpiperidine hydrochlorides. This technique simplifies multi-step transformations into a one-pot process, yielding crystalline piperidine hydrochlorides quantitatively, demonstrating its significance in synthetic organic chemistry and pharmaceutical synthesis (Cheng et al., 2014).

Neurotransmitter Reuptake Inhibition

Research into arylpiperazine-benzylpiperidines has revealed their potential as dual serotonin and norepinephrine reuptake inhibitors. These compounds, particularly with a three-carbon linker, show greater inhibition than venlafaxine hydrochloride, suggesting their utility in treating neuropsychiatric and neurodegenerative disorders (Paudel et al., 2016).

Cholinesterase Inhibition

N-benzylpiperidine-4-one derivatives have been evaluated for cholinesterase inhibition, showing selective activity towards butyrylcholinesterase and acetylcholinesterase. These findings indicate their potential in treating diseases like Alzheimer's, where cholinesterase inhibitors are a key part of therapy (Sukumarapillai et al., 2016).

Anti-inflammatory Activity

4-Benzylpiperidine has demonstrated in vitro anti-inflammatory activity through mechanisms such as inhibition of albumin denaturation and proteinase inhibitory activity. These findings open avenues for further research into anti-inflammatory agents, providing a foundation for the development of new therapies (Jayashree et al., 2016).

Safety And Hazards

Orientations Futures

Piperidine derivatives, including “2-Benzylpiperidin-4-one hydrochloride”, are being utilized in different therapeutic applications. They are being used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

2-benzylpiperidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXIOXWNEXOZJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1=O)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697182 |

Source

|

| Record name | 2-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylpiperidin-4-one hydrochloride | |

CAS RN |

1245644-12-5 |

Source

|

| Record name | 2-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)

![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)